Selenium tetrabromide

Br4Se

Content Navigation

CAS Number

Product Name

Molecular Formula

Br4Se

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here, it's important to note that Selenium tetrabromide is a powerful Lewis acid and can also act as a catalyst for various organic reactions. Some studies have investigated its potential in Friedel-Crafts reactions and cyclization reactions.

- Material Science: Selenium tetrabromide has been explored as a precursor for the synthesis of various selenium-containing materials. For instance, research has shown that it can be used to prepare selenium nanoparticles and thin films []. These materials have potential applications in photovoltaics, electronics, and catalysis.

Safety Considerations

It's crucial to remember that Selenium tetrabromide is a highly corrosive and moisture-sensitive compound. Research involving this material should be conducted with proper safety precautions in a well-ventilated fume hood.

Future Research Directions

While research on Selenium tetrabromide is limited, its unique properties offer potential for further exploration. Future studies might investigate its applications in:

- Development of novel catalysts for organic synthesis

- Design of new functional materials with specific optoelectronic properties

- Exploration of its role in biological systems (although this area requires further investigation due to potential toxicity)

Selenium tetrabromide is a reddish-black crystalline solid that decomposes upon exposure to moisture. It has a melting point of approximately 70-80 °C and is soluble in carbon disulfide and chloroform but reacts vigorously with water, leading to its decomposition . The compound is classified as corrosive and poses acute health hazards, necessitating careful handling in laboratory settings .

- Formation Reaction: Selenium tetrabromide can be synthesized by the reaction of elemental selenium with bromine:

- Reactivity with Acetylene: Selenium tetrabromide reacts with acetylene to form bis(2-bromoethyl)selenide under certain conditions .

- Reactions with Organomercury Compounds: It reacts with diaryl mercury compounds, yielding significant products in high yields .

These reactions highlight the compound's utility in synthesizing other chemical entities and its role in various organic transformations.

Research on the biological activity of selenium tetrabromide is limited, but it is known to exhibit toxic properties. Its corrosive nature can lead to severe health effects upon exposure, including respiratory irritation and skin burns. The environmental impact of selenium tetrabromide also raises concerns due to its potential toxicity to aquatic life when released into water systems .

Selenium tetrabromide can be synthesized through several methods:

- Direct Combination: The most straightforward method involves the direct reaction of selenium powder with bromine gas in a controlled environment, typically using carbon disulfide as a solvent .

- Solvent-Free Methods: Alternative synthesis routes may employ solvent-free conditions or different solvents to enhance yield or purity.

- Use of Precursors: Other methods may involve the use of selenium dioxide and hydrobromic acid as precursors to generate selenium tetrabromide .

Selenium tetrabromide has several applications, including:

- Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing selenium-containing compounds.

- Chemical Research: Its unique properties make it valuable for studying selenium chemistry and developing new materials.

- Photovoltaics: There are potential applications in semiconductor technology, particularly in thin-film solar cells where selenium compounds play a role.

Studies have explored the interactions of selenium tetrabromide with various organic compounds, particularly those containing multiple bonds such as alkynes and heterocycles. These interactions often lead to the formation of novel compounds, showcasing the versatility of selenium tetrabromide in organic synthesis .

Selenium tetrabromide shares similarities with other selenium halides but exhibits distinct properties that set it apart. Here are some comparable compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Selenium dichloride | SeCl₂ | Less reactive than selenium tetrabromide |

| Selenium dibromide | SeBr₂ | Intermediate reactivity; used in different reactions |

| Selenium tetrafluoride | SeF₄ | More stable; less toxic than selenium tetrabromide |

Selenium tetrabromide's unique reactivity profile makes it particularly useful for specific synthetic applications that may not be achievable with other selenium halides.

Direct Elemental Reaction of Selenium and Bromine

The most fundamental approach to selenium tetrabromide synthesis involves the direct combination of elemental selenium with bromine gas or liquid bromine. This method follows the stoichiometric equation:

$$ \text{Se} + 2\text{Br}2 \rightarrow \text{SeBr}4 $$

Historical investigations have established that this reaction proceeds readily under ambient conditions, with the process being highly exothermic [1] [2]. The synthesis typically employs finely powdered selenium to maximize surface area and enhance reaction kinetics. Research conducted by Lenher demonstrated that the bromination of elementary selenium to selenium monobromide releases considerable heat, requiring careful temperature control to prevent bromine loss through vaporization [3].

The direct synthesis method produces selenium tetrabromide as yellow crystalline material, with yields typically ranging from 70 to 85 percent under optimized conditions [2]. The reaction mechanism involves initial formation of selenium monobromide, which subsequently reacts with additional bromine to form the tetrabromide species. Temperature control during synthesis proves critical, as excessive heat can lead to decomposition products and reduced yields.

Experimental procedures for direct synthesis commonly utilize a round-bottom flask equipped with appropriate gas handling systems. The reaction vessel requires connection to drying tubes containing phosphorus pentoxide or calcium bromide to exclude atmospheric moisture [2] [3]. Pure bromine addition occurs dropwise to control the exothermic reaction, with external cooling often necessary to maintain temperatures below 60°C.

Controlled Stoichiometric Conditions for Optimal Yield

Achieving maximum yields in selenium tetrabromide synthesis requires careful attention to stoichiometric relationships and reaction conditions. Research has established that the theoretical 1:2 molar ratio of selenium to bromine provides the foundation for optimal synthesis, though practical considerations often necessitate slight modifications to this ratio [2] [4].

Studies involving systematic variation of reactant ratios have revealed that employing a slight excess of bromine (Se:Br₂ ratio of 1:2.1 to 1:2.5) typically produces superior yields compared to strictly stoichiometric conditions [4]. This excess compensates for bromine losses through volatilization and ensures complete conversion of selenium starting material. However, excessive bromine quantities (ratios exceeding 1:3) can lead to side reactions and formation of unwanted decomposition products.

Temperature control emerges as a critical parameter in stoichiometric optimization. Research indicates that maintaining reaction temperatures between 0°C and 60°C provides the best balance between reaction rate and product stability [3] [5]. Lower temperatures reduce reaction kinetics but minimize decomposition, while higher temperatures accelerate the process but may cause product degradation.

Reaction monitoring through visual observation and temperature measurement allows for real-time optimization of stoichiometric conditions. The characteristic color change from the gray-black selenium starting material to yellow crystalline selenium tetrabromide provides a visual indicator of reaction progress [2]. Complete conversion typically requires 30 to 120 minutes, depending on temperature, particle size, and mixing efficiency.

Solvent-Based Synthesis Approaches

Solvent-mediated synthesis of selenium tetrabromide offers several advantages over neat reactions, including improved heat dissipation, enhanced mixing, and facilitated product isolation. Carbon disulfide emerges as the most effective solvent system for this synthesis, demonstrating high solubility for both reactants and products [2] [6].

The carbon disulfide method involves suspending finely powdered selenium in dry carbon disulfide, followed by controlled addition of bromine [2]. This approach provides excellent temperature control due to the solvent's heat capacity and allows for easy product isolation through filtration or crystallization. Yields using carbon disulfide typically range from 70 to 85 percent, with high product purity achievable through recrystallization.

Alternative solvent systems include acetonitrile and chloroform, each offering distinct advantages and limitations [6] [7]. Acetonitrile provides a polar environment that can stabilize intermediate species and facilitate controlled reactions at reduced temperatures. Research has demonstrated that acetonitrile-mediated synthesis can produce selenium tetrabromide with yields of 60 to 75 percent [7]. However, the polar nature of acetonitrile may influence product crystallization and purity.

Chloroform represents a lower-toxicity alternative to carbon disulfide, though reaction rates are typically slower, and yields may be reduced [6]. The choice of solvent system depends on specific requirements regarding safety, yield, purity, and subsequent purification methods. All solvent-based approaches require rigorous exclusion of moisture to prevent hydrolysis of the selenium tetrabromide product.

Purity Considerations and Byproduct Management

Achieving high-purity selenium tetrabromide requires understanding and managing various impurities and byproducts that can form during synthesis. The most common impurities include selenium dibromide, unreacted selenium, residual bromine, and trace moisture [8] [9] [10].

Selenium dibromide formation represents a significant challenge in selenium tetrabromide synthesis. This compound can form through thermal decomposition according to the reaction:

$$ 2\text{SeBr}4 \rightarrow \text{Se}2\text{Br}2 + 3\text{Br}2 $$

This decomposition becomes significant at temperatures above 75°C, necessitating careful temperature control throughout synthesis and storage [11] [10]. Gas phase measurements indicate that selenium tetrabromide begins decomposing into selenium dibromide and bromine even at relatively low temperatures, emphasizing the importance of maintaining products under bromine-saturated atmospheres [1].

Purification strategies for selenium tetrabromide focus on removing these various impurities while maintaining product integrity. Recrystallization from appropriate solvents provides an effective method for removing selenium dibromide and other selenium-containing impurities [9]. Sublimation under controlled conditions can also achieve high purification levels, though care must be taken to prevent decomposition during heating.

Moisture sensitivity represents a critical consideration in selenium tetrabromide handling and storage. The compound decomposes readily in the presence of water, producing selenous acid and hydrogen bromide [1] [12]. This sensitivity necessitates storage under anhydrous conditions and use of appropriate desiccants during synthesis and purification procedures.

Quality control measures for selenium tetrabromide typically involve multiple analytical techniques. X-ray diffraction provides information about crystalline phases and can detect selenium dibromide impurities [8]. Chemical analysis through titration or spectroscopic methods allows quantification of bromine content and overall purity. Karl Fischer titration serves as the standard method for moisture content determination, ensuring products meet stringent anhydrous requirements [12].

Storage stability studies have established that selenium tetrabromide maintains acceptable purity when stored in sealed containers under dry conditions at ambient temperature [12] [13]. However, exposure to atmospheric moisture or elevated temperatures leads to rapid degradation, emphasizing the importance of proper storage protocols in maintaining product quality over extended periods.

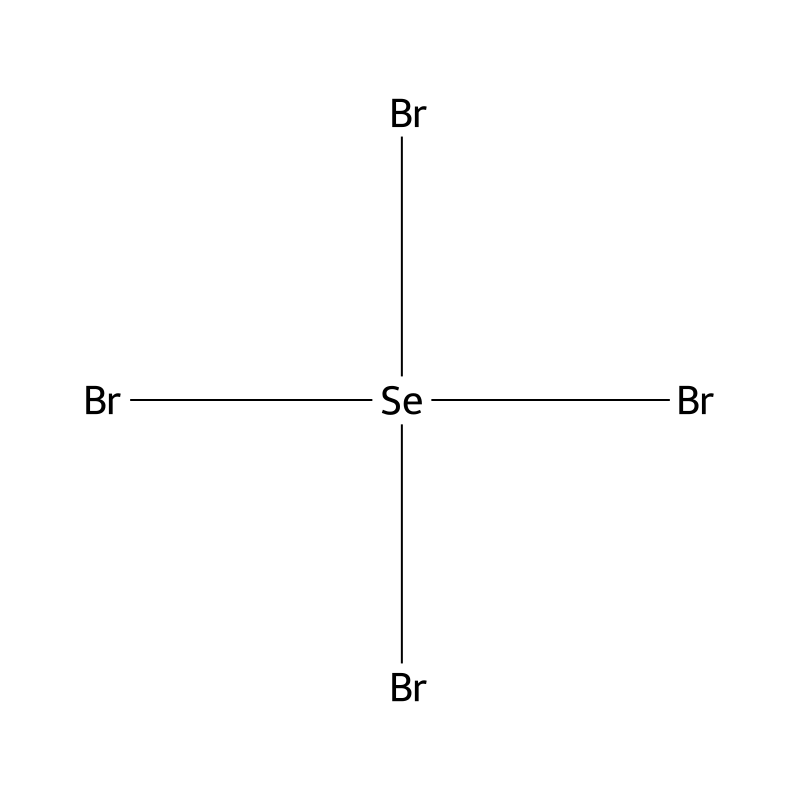

Selenium tetrabromide exhibits remarkable structural diversity through the existence of two distinct polymorphic forms that differ significantly in their crystallographic properties and molecular arrangements [1] [2]. The α-selenium tetrabromide polymorph crystallizes in the trigonal crystal system with space group P31c (No. 159) [3] [4]. This polymorph displays characteristic black coloration and features lattice parameters of a = 10.2 Å and c = 30.351 Å, with a unit cell volume of 840.22 ų containing 16 formula units [5] [4]. The structure determination was conducted at 263 K, revealing a complex three-dimensional arrangement of selenium and bromine atoms [5].

In contrast, the β-selenium tetrabromide polymorph adopts a monoclinic crystal system with space group C2/c (No. 15), exhibiting an orange-reddish coloration that distinguishes it visually from its trigonal counterpart [1] [2]. This polymorphic variation demonstrates how subtle changes in intermolecular interactions and packing arrangements can lead to dramatically different crystal structures while maintaining the same molecular composition.

The Materials Project database provides detailed structural analysis showing that selenium tetrabromide crystallizes with a zero-dimensional structure consisting of four discrete selenium tetrabromide clusters [3]. The crystallographic investigation reveals two inequivalent selenium sites, each coordinated by six bromine atoms in distorted edge-sharing selenium-bromine octahedra [3]. The first selenium site exhibits selenium-bromine bond distances ranging from 2.40 to 3.00 Å, while the second selenium site displays a more ordered arrangement with three shorter bonds at 2.40 Å and three longer bonds at 2.97 Å [3].

Both polymorphs share the fundamental tetrameric cubane-like structural motif, yet their different crystal systems and space groups result in distinct three-dimensional arrangements of these tetrameric units [1] [2]. The trigonal α-form and monoclinic β-form represent different solutions to the same molecular packing problem, highlighting the complex interplay between intramolecular bonding and intermolecular forces in determining solid-state structure.

Tetrameric Cubane-like Selenium₄Bromine₁₆ Unit Configuration

The most distinctive structural feature of selenium tetrabromide is its organization into tetrameric cubane-like Selenium₄Bromine₁₆ units [1] [2]. These remarkable molecular assemblies represent a unique example of chalcogen-halogen cluster chemistry, where four selenium tetrabromide molecules aggregate to form cage-like structures reminiscent of the famous cubane hydrocarbon but with selenium and bromine atoms occupying the cube vertices.

The cubane-like configuration arises from the specific geometric requirements of selenium(IV) chemistry combined with the size and electronic properties of bromine atoms [6]. In these tetrameric units, selenium atoms occupy alternating vertices of the cube-like framework, with bromine atoms completing the structural framework [2]. This arrangement allows for optimal overlap of selenium and bromine orbitals while minimizing steric repulsion between the relatively large bromine atoms.

The formation of these tetrameric clusters is driven by the tendency of selenium tetrabromide molecules to maximize their coordination environments through intermolecular selenium-bromine interactions [1]. Each selenium center achieves an expanded coordination sphere beyond the basic tetrahedral arrangement of four covalently bonded bromine atoms, engaging in additional weaker interactions with bromine atoms from neighboring selenium tetrabromide molecules within the cluster.

The cubane-like geometry provides exceptional stability through the distribution of strain across multiple selenium-bromine bonds and the creation of a highly symmetrical three-dimensional framework [6]. This structural motif is particularly significant because it represents one of the few examples of main group element cubane chemistry, contrasting with the more common transition metal cubane clusters found in biological systems such as iron-sulfur clusters in ferredoxins.

Comparative Analysis with Other Group 16 Tetrabromides

A systematic comparison of Group 16 tetrabromides reveals striking differences in stability, structure, and chemical behavior across the chalcogen series [7]. Sulfur tetrabromide remains largely theoretical, with no confirmed experimental preparation or structural characterization, likely due to the high oxidation state instability of sulfur(IV) in combination with bromine [7]. This contrasts markedly with selenium tetrabromide, which forms stable crystalline phases under appropriate conditions.

Tellurium tetrabromide exhibits greater structural complexity than selenium tetrabromide, existing in both molecular and ionic forms depending on synthetic conditions and crystal environment [8]. The tellurium analog displays a see-saw molecular geometry in its molecular form, with the central tellurium atom adopting a distorted square pyramidal coordination environment due to the presence of a stereochemically active lone pair [9]. This geometry differs significantly from the tetrameric clustering behavior observed in selenium tetrabromide.

Polonium tetrabromide, while predicted to exist theoretically, remains largely unexplored due to the extreme radioactivity and short half-life of polonium isotopes [8]. Quantum chemical calculations suggest that polonium tetrabromide would likely adopt a square pyramidal geometry similar to tellurium tetrabromide, but with enhanced relativistic effects influencing the bonding characteristics.

The progression down Group 16 reveals a clear trend in structural preferences and stability patterns. Selenium tetrabromide occupies a unique position in this series, being the lightest stable tetrabromide that exhibits complex clustering behavior while avoiding the ionic dissociation tendencies observed in heavier analogs. The tetrameric cubane-like structure of selenium tetrabromide represents an intermediate case between the hypothetical molecular sulfur tetrabromide and the more ionic character observed in tellurium systems.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction investigations of selenium tetrabromide have provided crucial insights into the vapor-phase behavior and molecular geometry of this compound [10] [11]. When solid selenium tetrabromide is heated to 10°C, the resulting vapor exhibits incongruent evaporation, decomposing into a mixture of selenium dibromide, molecular bromine, and trace amounts of selenium monobromide dimer [10] [12].

The combined gas-phase electron diffraction and mass spectrometric analysis reveals that the vapor composition consists of approximately 43% selenium dibromide, 56.7% molecular bromine, and 0.3% selenium monobromide dimer, as determined by mass spectrometry [10] [12]. This composition closely matches the results obtained from simultaneous analysis of electron diffraction intensities, which yielded 41(3)% selenium dibromide and 59(3)% molecular bromine [10].

The gas-phase electron diffraction study of selenium dibromide, the primary molecular species in the vapor, yields precise geometric parameters with total uncertainties [10]. The selenium-bromine bond length is determined to be 2.306(5) Å, while the bromine-selenium-bromine bond angle measures 101.6(6)° [10] [12]. These parameters represent the most accurate experimental determination of selenium dibromide geometry available in the literature.

The decomposition behavior observed in gas-phase electron diffraction studies provides important information about the thermodynamic stability of selenium tetrabromide [13]. The compound is only stable under a bromine-saturated atmosphere, and gas-phase measurements of vapor density indicate decomposition according to the reaction: 2SeBr₄ → Se₂Br₂ + 3Br₂ [13]. This decomposition pathway explains the vapor composition observed in electron diffraction experiments and highlights the importance of maintaining appropriate bromine partial pressures for selenium tetrabromide stability.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical investigations of selenium tetrabromide molecular orbitals have employed various computational methodologies to understand the electronic structure and bonding characteristics of this complex compound [14] [15]. Density functional theory calculations using functionals such as B3LYP, PBE0, M06-2X, and ωB97XD have been applied to optimize molecular geometries and calculate vibrational frequencies [16]. These calculations provide essential insight into the electronic structure underlying the unique tetrameric clustering behavior observed experimentally.

Relativistic effects play a crucial role in accurately describing selenium tetrabromide electronic structure [15]. The implementation of relativistic methodologies, including scalar and spin-orbit Zero-Order Regular Approximation (ZORA) and four-component Dirac-Kohn-Sham (DKS) calculations, is essential for capturing the proper description of selenium-bromine bonding [14]. These relativistic corrections become increasingly important for selenium compounds due to the intermediate position of selenium in the periodic table, where relativistic effects begin to influence chemical bonding significantly.

Hartree-Fock and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and coupled cluster methods (CCSD, CCSD(T)), have been employed with basis sets such as cc-pVTZ and aug-cc-pVTZ to achieve high accuracy in describing electron correlation effects [10]. Most quantum chemical approximations tend to overestimate selenium-bromine bond lengths by 0.01 to 0.03 Å compared to experimental gas-phase electron diffraction results, while successfully reproducing bond angles [10].

The molecular orbital analysis reveals the complex interplay between selenium 4s, 4p, and 4d orbitals with bromine 4p orbitals in forming the selenium-bromine bonds [17]. The selenium atom in selenium tetrabromide exhibits sp³d hybridization, accommodating four bromine atoms in a distorted tetrahedral arrangement with additional coordination from neighboring selenium tetrabromide molecules in the solid state [18].

Nuclear magnetic resonance chemical shift calculations using quantum chemical methods have provided valuable structural information for selenium compounds [15]. ⁷⁷Se NMR chemical shift calculations require careful consideration of relativistic effects and appropriate calibration against experimental reference compounds [14]. These calculations have proven particularly valuable for understanding the coordination environment of selenium atoms in complex cluster structures like those found in selenium tetrabromide.

UNII

GHS Hazard Statements

H301+H311+H331 (90.48%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (90.48%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard